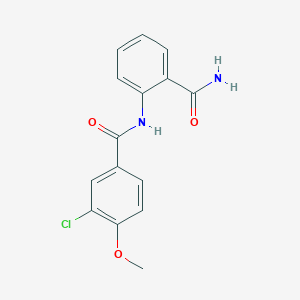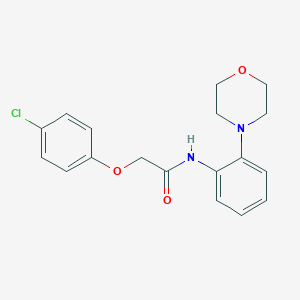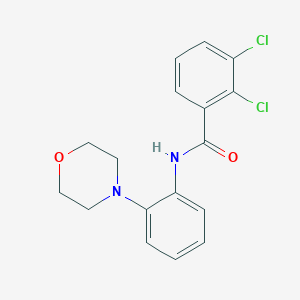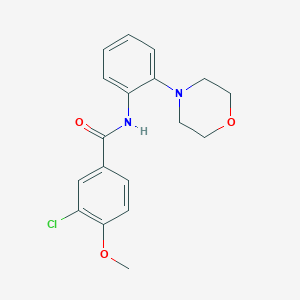![molecular formula C17H14N2O5S B251679 Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. This compound was initially discovered in the late 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate acts by activating the immune system and inducing the production of cytokines. Cytokines are proteins that play a critical role in the immune response. Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate specifically activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that plays a critical role in the destruction of cancer cells.
Biochemical and physiological effects:
Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the effects of chemotherapy and radiation therapy. It has also been shown to increase the production of cytokines, such as TNF-alpha, which play a critical role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit tumor growth in various animal models. However, there are also limitations to using Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate in lab experiments, including its complex synthesis process and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the investigation of the potential use of Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate in combination with other anti-cancer therapies. Additionally, further studies are needed to investigate the potential toxicity of Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate and its effects on healthy cells.
Synthesemethoden
Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has also been shown to enhance the effects of chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C17H14N2O5S |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
methyl 4-cyano-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H14N2O5S/c1-9-11(8-18)16(25-14(9)17(21)22-2)19-15(20)10-3-4-12-13(7-10)24-6-5-23-12/h3-4,7H,5-6H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
XOXKFOCXSQMHHE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OC |
Kanonische SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251596.png)
![2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251600.png)
![2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B251615.png)
![N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B251616.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide](/img/structure/B251618.png)
![3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B251619.png)
![N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B251620.png)
![N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251622.png)
![3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251624.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251627.png)


